DL-Arabinose

Description

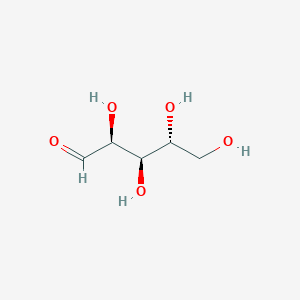

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333192 | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |

| Record name | Pectin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Coarse or fine powder, yellowish white | |

CAS No. |

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-arabinose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

DL-Arabinose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose, a racemic mixture of the D- and L-enantiomers of arabinose, is a pentose sugar with significant interest in various scientific and industrial fields. While L-arabinose is the more common isomer found in nature as a component of biopolymers like hemicellulose and pectin, the racemic mixture and the D-enantiomer possess unique properties that are subjects of ongoing research.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] As a racemic mixture, it is optically inactive. The individual enantiomers, D-(-)-Arabinose and L-(+)-Arabinose, rotate plane-polarized light in opposite directions.

Table 1: General Properties of this compound

| Property | Value | References |

| CAS Number | 147-81-9 | [2][3][4][5][6][7] |

| Molecular Formula | C₅H₁₀O₅ | [2][3][4][6][7][8] |

| Molecular Weight | 150.13 g/mol | [2][3][4][6][8] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 157 - 162 °C | [2][9] |

| Boiling Point | 375.36 °C at 760 mmHg | [9] |

| Density | 1.681 g/cm³ | [9] |

| Purity | ≥ 98% (GC/HPLC) | [2][4][6] |

Table 2: Solubility and Optical Properties

| Property | Value | Conditions | References |

| Water Solubility | Soluble | 50 mg/mL, clear, colorless | [6] |

| 250 mg/5mL | [7] | ||

| Ethanol Solubility | Insoluble | [9] | |

| Ether Solubility | Insoluble | [9] | |

| Glycerin Solubility | Soluble | [9] | |

| Optical Rotation ([α]D²⁰) | -4 to +4° | c=10 in water | [2] |

| D-(−)-Arabinose [α]D²⁰ | -101 to -105° | c=10 in water | |

| L-(+)-Arabinose [α]D²⁰ | +102 to +106° | c=10 in water | [10] |

Experimental Protocols

Determination of Solubility (Thermogravimetric Method)

This protocol outlines a method for determining the solubility of this compound in a given solvent system at various temperatures.[4][11][12]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a jacketed glass vessel equipped with a magnetic stirrer.

-

Heat the slurry to the desired temperature using a thermoregulator.

-

Stir the mixture for a minimum of 3 hours to ensure equilibrium is reached. For this compound, a pre-slurrying period of 24 hours at 25 °C is recommended to ensure equilibrium.[4][11][12]

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, stop the stirring and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid crystallization.

-

Weigh an empty petri dish (W₀).

-

Transfer the filtered supernatant to the pre-weighed petri dish and weigh it again (Wₑ).

-

Dry the sample in an oven at a suitable temperature until a constant weight is achieved (Wd).

-

-

Calculation of Solubility:

-

The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula: S = [(Wd - W₀) / (Wₑ - Wd)] x 100

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization and subsequent analysis of arabinose by GC-MS. This method can be adapted for this compound.

Methodology:

-

Sample Preparation and Derivatization:

-

To a 100 µL sample (calibration standard or unknown) in a glass vial, add an internal standard (e.g., a stable isotope-labeled arabinose).[5]

-

Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C.[5]

-

Oximation: Add 50 µL of a freshly prepared solution of hydroxylamine hydrochloride in pyridine (20 mg/mL). Seal the vial and heat at 90°C for 30 minutes.[5]

-

Cool the vial to room temperature.

-

Silylation: Add 100 µL of BSTFA + 1% TMCS. Seal the vial and heat at 70°C for 60 minutes.[5]

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.[5]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: Utilize a suitable column for sugar analysis (e.g., a capillary column with a non-polar stationary phase).

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a short period, and then ramps up to a higher temperature to elute the derivatized sugars.[8]

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the derivatized arabinose or in selected ion monitoring (SIM) mode for quantification.[8]

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of arabinose in a mixture using HPLC with refractive index (RI) detection.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: An Aminex HPX-87H column is commonly used for sugar analysis.[13]

-

Mobile Phase: A dilute acid solution, such as 0.00035 M H₂SO₄ in ultra-pure water, is often used.[13]

-

Flow Rate: A typical flow rate is 0.6 mL/min.[13]

-

Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[14]

-

Detector: A Refractive Index (RI) detector is suitable for detecting non-UV absorbing compounds like arabinose.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the sample.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways and Logical Relationships

L-Arabinose Metabolism in Bacteria

In many bacteria, the metabolism of L-arabinose is a well-characterized pathway that converts it into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[2][15] The genes encoding the enzymes for this pathway are often organized in the ara operon.

Caption: Bacterial metabolic pathway for L-Arabinose.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of arabinose using GC-MS.

Caption: Workflow for arabinose analysis by GC-MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystallization Behavior and Crystallographic Properties of this compound and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

The Extraction and Quantification of DL-Arabinose from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of arabinose, with a focus on the naturally abundant L-enantiomer, and details the predominant methods for its extraction and purification. While DL-Arabinose is a racemic mixture of D- and L-Arabinose, it is L-Arabinose that is commonly found in nature as a constituent of various biopolymers.[1] D-Arabinose, on the other hand, is less common in natural sources and is often produced synthetically.[2] This guide will primarily address the extraction of L-Arabinose from plant-based biomass and will include a brief discussion on the synthesis of D-Arabinose to provide a complete picture of this compound.

Natural Sources of L-Arabinose

L-Arabinose is a key component of hemicellulose, a complex polysaccharide found in the cell walls of plants.[3] Specifically, it is a major constituent of arabinoxylans and pectic substances.[4][5] Consequently, a wide variety of agricultural and forestry residues are rich sources of L-Arabinose. The arabinose content can vary significantly depending on the plant source.

| Natural Source | Arabinose Content/Yield | Reference |

| Corn Hull | Arabinoxylan has a high L-arabinose to xylose ratio of 0.590.[6] | [6] |

| Bagasse (Sugarcane) | Arabinoxylan has a lower L-arabinose to xylose ratio of 0.073.[6] | [6] |

| Pinus sp. Sawdust | Contains arabinose within its hemicellulose fraction.[7] | [7] |

| Sugar Beet Pulp | A significant source of L-arabinose.[8] | [8] |

| Brewer's Spent Grain | A promising waste stream for L-arabinose extraction.[9] | [9] |

| Gum Arabic | A well-established raw material for L-arabinose production.[10] | [10] |

| Sweet Sorghum Bagasse | Crude xylan extracted contains approximately 5.3% arabinose.[11][12] | [11][12] |

| Wheat Straw | A source of arabinoxylan for hemicellulose extraction.[13] | [13] |

| Gentiana cruciata L. Herb | Contains 4.26 mg/g of L-arabinose after hydrolysis.[4] | [4] |

Extraction Methodologies for L-Arabinose

The extraction of L-Arabinose from biomass primarily involves the hydrolysis of hemicellulose to release the monosaccharide. The most common methods are acid hydrolysis, enzymatic hydrolysis, and alkaline extraction, often used in combination.

Acid Hydrolysis

Acid hydrolysis is a widely used and mature method for releasing L-arabinose from hemicellulose.[14] It involves treating the biomass with dilute or concentrated acids at elevated temperatures. Common acids used include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[7][8]

This protocol describes the optimization of L-arabinose production from Gum Arabic using dilute sulfuric acid.

-

Reaction Setup : A single-factor experiment and response surface methodology are employed to optimize the hydrolysis conditions.

-

Hydrolysis Conditions :

-

Reaction Time : 237 minutes

-

Sulfuric Acid Concentration : 0.16 mol/L

-

Reaction Temperature : 91°C

-

-

Procedure : a. Prepare a solution of Gum Arabic in water at a specific solid-to-liquid ratio (e.g., 1:10 g/ml).[10] b. Add the calculated amount of sulfuric acid to achieve the desired concentration. c. Heat the mixture to the specified temperature and maintain for the designated reaction time with stirring. d. After hydrolysis, cool the reaction mixture.

-

Downstream Processing : a. Neutralize the hydrolysate. b. Filter to remove any solid residues. c. Analyze the concentration of L-arabinose in the hydrolysate using methods such as High-Performance Liquid Chromatography (HPLC).

-

Expected Yield : Under these optimized conditions, an average L-arabinose concentration of 35.45 g/L can be achieved in the hydrolysate.[15]

Caption: Workflow for Enzymatic Extraction of Arabinoxylan.

Alkaline Extraction

Alkaline extraction is effective in solubilizing hemicelluloses from lignocellulosic biomass by breaking the ester linkages between hemicelluloses and lignin. T[16]his method is often used as a pretreatment step before acid or enzymatic hydrolysis.

[17]This protocol describes a multi-step process for preparing L-arabinose from sugar beet pulp.

-

Alkaline Treatment : Treat the sugar beet pulp with an aqueous alkali solution to obtain a crude aqueous araban extract.

-

Precipitation : Add a precipitating agent to the crude extract to precipitate insoluble salts.

-

Clarification : Remove the insoluble salt sludge.

-

Ultrafiltration (Araban) : Use ultrafiltration to remove low molecular weight impurities and concentrate the araban extract.

-

Acid Hydrolysis : Hydrolyze the purified araban extract with a strong acid to produce a crude aqueous L-arabinose solution.

-

Ultrafiltration (Arabinose) : Perform a second ultrafiltration step on the crude L-arabinose solution to remove high molecular weight impurities.

-

Neutralization and Crystallization : Neutralize the purified L-arabinose solution, followed by concentration and crystallization to obtain pure L-arabinose.

dot

Caption: Workflow for Alkaline Extraction of L-Arabinose.

Synthesis of D-Arabinose and the Nature of this compound

As previously mentioned, D-arabinose is not as prevalent in nature as its L-enantiomer. However, it can be synthesized through various chemical methods. A common method involves the degradation of calcium gluconate. F[2]or instance, the Ruff reaction, which utilizes hydrogen peroxide and a ferric acetate catalyst, can produce D-arabinose from calcium gluconate, albeit with yields around 25-40%. I[2]mproved methods using a ferric gluconate catalyst have been reported to increase the yield to approximately 60%.

[2]this compound, the racemic mixture, can be formed when both D- and L-enantiomers are present in a solution. It has been shown that this compound crystallizes as a stable racemic compound.

The natural world offers a rich and sustainable source of L-Arabinose, a valuable monosaccharide with applications in the food, pharmaceutical, and chemical industries. This guide has detailed the primary plant-based sources and the principal extraction methodologies, including acid hydrolysis, enzymatic hydrolysis, and alkaline extraction. The provided experimental protocols and workflows offer a practical foundation for researchers and professionals in the field. While L-Arabinose is the naturally abundant form, an understanding of D-Arabinose synthesis is crucial for work involving the DL-racemic mixture. The continued optimization of these extraction and synthesis processes will be pivotal in unlocking the full potential of arabinose in various scientific and industrial applications.

References

- 1. Optimisation of double-enzymatic extraction of arabinoxylan from fresh corn fibre - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3755294A - Process for the production of d-arabinose - Google Patents [patents.google.com]

- 3. arabinose.jp [arabinose.jp]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabinose - Wikipedia [en.wikipedia.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. academicjournals.org [academicjournals.org]

- 9. Acid hydrolysis procedure [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of alkaline extraction of hemicellulose from sweet sorghum bagasse and its direct application for the production of acidic xylooligosaccharides by Bacillus subtilis strain MR44 | PLOS One [journals.plos.org]

- 12. Optimization of alkaline extraction of hemicellulose from sweet sorghum bagasse and its direct application for the production of acidic xylooligosaccharides by Bacillus subtilis strain MR44 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Alkaline Extraction of Xylan-Based Hemicelluloses from Wheat Straws: Effects of Microwave, Ultrasound, and Freeze–Thaw Cycles [mdpi.com]

- 14. Production and Utilization of L-Arabinose in China [scirp.org]

- 15. ifoodmm.com [ifoodmm.com]

- 16. researchgate.net [researchgate.net]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. Crystallization Behavior and Crystallographic Properties of this compound and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Elucidating the DL-Arabinose Metabolic Pathway in Bacteria: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the DL-arabinose metabolic pathways in bacteria, designed for researchers, scientists, and professionals in drug development. The document outlines the core metabolic routes for both L-arabinose and D-arabinose, details the key enzymes and their genetic regulation, and presents established experimental protocols for pathway elucidation.

Introduction to Arabinose Metabolism in Bacteria

Arabinose, a five-carbon sugar, serves as an alternative carbon and energy source for many bacteria. Microorganisms have evolved distinct pathways to metabolize its two enantiomers, L-arabinose and D-arabinose. Understanding these metabolic routes is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This guide focuses primarily on the well-characterized pathways in Escherichia coli as a model organism.

The L-Arabinose Metabolic Pathway

In bacteria such as Escherichia coli, the metabolism of L-arabinose is a well-defined process, primarily governed by the araBAD operon.[1][2] This pathway involves the sequential conversion of L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[1][2]

The key enzymatic steps are:

-

Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase , encoded by the araA gene.[1][2]

-

Phosphorylation: L-ribulose is then phosphorylated to L-ribulose-5-phosphate by ribulokinase , the product of the araB gene.[1][2]

-

Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase , encoded by araD, catalyzes the conversion of L-ribulose-5-phosphate to D-xylulose-5-phosphate.[1][2]

Genetic Regulation of the L-Arabinose Pathway: The Arabinose Operon

The expression of the araBAD genes is tightly regulated by the AraC protein, which acts as both a positive and negative regulator.[3] In the absence of arabinose, AraC forms a DNA loop that represses transcription.[3] When arabinose is present, it binds to AraC, causing a conformational change that promotes transcription of the araBAD operon.[3] This system is also subject to catabolite repression, where the presence of glucose inhibits the expression of the arabinose operon.

The D-Arabinose Metabolic Pathway

The metabolic pathway for D-arabinose is less common and, in E. coli, is linked to the L-fucose utilization system.[4] Wild-type E. coli K-12 does not typically utilize D-arabinose, but mutant strains can acquire this ability.[4] The catabolism of D-arabinose generally proceeds through the following steps:

-

Isomerization: D-arabinose is converted to D-ribulose by an isomerase, often the L-fucose isomerase.[4]

-

Phosphorylation: D-ribulose is subsequently phosphorylated to D-ribulose-1-phosphate by a kinase, such as L-fuculokinase.[4]

-

Aldol Cleavage: The resulting D-ribulose-1-phosphate is cleaved by an aldolase into dihydroxyacetone phosphate (DHAP), which enters glycolysis, and glycolaldehyde.[4]

An alternative pathway observed in E. coli B involves a specific D-ribulokinase that phosphorylates D-ribulose to D-ribulose-5-phosphate, channeling it into the pentose phosphate pathway.[5]

Quantitative Analysis of Key Pathway Enzymes

The efficiency of the this compound metabolic pathways is determined by the kinetic properties of their constituent enzymes. A summary of available kinetic data for key enzymes from bacterial sources is presented below.

| Enzyme | Gene | Organism | Substrate | Km (mM) | kcat (s-1) or Vmax (U/mg) |

| L-Arabinose Isomerase | araA | Lactobacillus reuteri | L-Arabinose | 633 ± 69 | 959 ± 55 s-1 |

| Thermotoga maritima | L-Arabinose | 31 | 41.3 U/mg | ||

| L-Ribulokinase | araB | Escherichia coli | L-Ribulose | 0.14 | Not Reported |

| Escherichia coli | D-Ribulose | 0.39 | Not Reported | ||

| L-Ribulose-5-Phosphate 4-Epimerase | araD | Escherichia coli | L-Ribulose-5-Phosphate | Not Reported | Not Reported |

| D-Ribulokinase | Escherichia coli | D-Ribulose | 0.39 | Not Reported | |

| Klebsiella aerogenes | D-Ribulose | Not Reported | Not Reported |

Visualizing the Metabolic Pathways

To provide a clear overview of the metabolic conversions, the following diagrams illustrate the L-arabinose and D-arabinose pathways.

References

- 1. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathBank [pathbank.org]

- 3. azurebiosystems.com [azurebiosystems.com]

- 4. A live bacteria enzyme assay for identification of human disease mutations and drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

The Dual Faces of a Pentose Sugar: A Technical Guide to DL-Arabinose in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a five-carbon aldose sugar, exists as two enantiomers, L-arabinose and D-arabinose, both of which play significant roles in the metabolic landscapes of diverse microorganisms. While L-arabinose is a common constituent of plant cell wall polysaccharides like hemicellulose and pectin, D-arabinose is less abundant in nature but equally important in specific microbial metabolic pathways.[1][2] The ability of microorganisms to utilize these pentoses as a carbon and energy source is governed by specific and often tightly regulated enzymatic pathways. Understanding the intricacies of DL-arabinose metabolism is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core metabolic pathways of both L- and D-arabinose, their genetic regulation, quantitative aspects of their enzymatic conversions, and detailed experimental protocols for their investigation.

L-Arabinose Catabolism in Microorganisms

The metabolic pathway for L-arabinose is best characterized in the bacterium Escherichia coli, where it serves as a model system for understanding gene regulation and sugar metabolism.[2][3][4] Fungal pathways for L-arabinose utilization have also been elucidated and show distinct differences from their bacterial counterparts.

Bacterial L-Arabinose Metabolism: The ara Operon

In bacteria such as E. coli, the catabolism of L-arabinose is primarily governed by the genes of the araBAD operon.[2][3] This pathway converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[3]

The key enzymatic steps are:

-

Transport : L-arabinose is transported into the cell by two primary systems: a low-affinity proton symporter, AraE, and a high-affinity ABC transporter, AraFGH.[5][6]

-

Isomerization : L-arabinose is isomerized to L-ribulose by L-arabinose isomerase , encoded by the araA gene.[3]

-

Phosphorylation : L-ribulose is then phosphorylated to L-ribulose-5-phosphate by ribulokinase , the product of the araB gene.[3]

-

Epimerization : Finally, L-ribulose-5-phosphate 4-epimerase , encoded by araD, converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.[3][7][8]

Regulation of the ara Operon

The expression of the araBAD operon is a classic example of dual positive and negative control, primarily mediated by the AraC protein.[2][3]

-

In the absence of L-arabinose : The AraC protein acts as a repressor. It forms a dimer that binds to two operator sites, araO2 and araI1, causing the DNA to loop.[4] This loop physically blocks RNA polymerase from binding to the promoter (PBAD), thereby inhibiting transcription.[2][4]

-

In the presence of L-arabinose : L-arabinose acts as an inducer by binding to AraC, causing a conformational change in the protein. This altered AraC dimer now preferentially binds to the araI1 and araI2 sites, breaking the DNA loop. This binding event, in conjunction with the binding of the catabolite activator protein (CAP)-cAMP complex (when glucose is absent), recruits RNA polymerase to the PBAD promoter, leading to robust transcription of the araBAD genes.[2][3]

Fungal L-Arabinose Metabolism

Fungi employ a different, redox-neutral pathway for L-arabinose catabolism, which also converges on D-xylulose-5-phosphate. This pathway involves a series of reduction and oxidation steps.

D-Arabinose Catabolism in Microorganisms

The metabolism of D-arabinose is less common and has been primarily studied in certain strains of E. coli.[9][10][11] Interestingly, the pathway for D-arabinose catabolism often co-opts enzymes from other sugar metabolic pathways, such as the L-fucose pathway.[9][10][11]

Bacterial D-Arabinose Metabolism

In E. coli K-12, D-arabinose is metabolized via enzymes of the L-fucose pathway:[9][11]

-

Isomerization : D-arabinose is converted to D-ribulose by L-fucose isomerase .[9][11]

-

Phosphorylation : D-ribulose is phosphorylated to D-ribulose-1-phosphate by L-fuculokinase .[9][11]

-

Aldol Cleavage : L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[9][11] DHAP enters glycolysis, while glycolaldehyde can be further metabolized.

Quantitative Data on Arabinose Metabolism

The efficiency of arabinose metabolism is determined by the kinetic properties of the involved enzymes and the rates of microbial growth on arabinose as a carbon source.

Enzyme Kinetics

The following tables summarize the kinetic parameters of key enzymes in L- and D-arabinose metabolism from various microbial sources.

Table 1: Kinetic Parameters of L-Arabinose Metabolic Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| L-Arabinose Isomerase (AraA) | Bacillus amyloliquefaciens | L-Arabinose | 92.8 | 72.5 | 0.78 | [12] |

| L-Arabinose Isomerase (AraA) | Klebsiella pneumoniae | L-Arabinose | - | - | - | [13] |

| Ribulokinase (AraB) | Escherichia coli | L-Ribulose | 0.14 | - | - | [14] |

| Ribulokinase (AraB) | Clostridium acetobutylicum | L-Ribulose | 0.96 | 41 | 42.7 | [14] |

| L-Ribulose-5-Phosphate 4-Epimerase (AraD) | Escherichia coli | L-Ribulose-5-Phosphate | - | 10.6 - 20.4 | - | [7] |

Table 2: Kinetic Parameters of D-Arabinose Metabolic Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| L-Fucose Isomerase | Escherichia coli | D-Arabinose | - | - | [9] |

| L-Fucose Isomerase | Caldanaerobius polysaccharolyticus | L-Fucose | 94.2 | - | [15] |

| D-Ribulokinase | Klebsiella pneumoniae | D-Ribulose | 0.25 | - | [10] |

Microbial Growth on Arabinose

The specific growth rate of microorganisms on arabinose can vary significantly compared to other sugars like glucose.

Table 3: Specific Growth Rates on Arabinose

| Organism | Substrate | Specific Growth Rate (h-1) | Reference |

| Escherichia coli | L-Arabinose | - | [16][17][18] |

| Escherichia coli | D-Glucose | - | [19][16][17][18] |

| Bacillus subtilis NCD-2 | L-Arabinose | - | |

| Bacillus subtilis NCD-2 | D-Glucose | - | [10] |

Note: Specific growth rates can vary depending on the strain and culture conditions.

Gene Expression Analysis

The induction of the ara operon by L-arabinose leads to a significant increase in the transcription of the metabolic genes. For instance, in E. coli O157:H7, exposure to spinach cell-wall polysaccharides, which contain arabinose, resulted in the induction of the araA gene.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study arabinose metabolism.

L-Arabinose Isomerase (AraA) Enzyme Assay

This protocol is adapted from studies on bacterial L-arabinose isomerases.[20][21]

Objective: To determine the enzymatic activity of L-arabinose isomerase by measuring the formation of L-ribulose.

Materials:

-

Purified L-arabinose isomerase

-

L-arabinose solution (e.g., 1 M)

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5)

-

Cysteine-carbazole-sulfuric acid reagent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5) and 100 mM L-arabinose.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified L-arabinose isomerase.

-

Incubate the reaction for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by heat inactivation.

-

Determine the amount of L-ribulose formed using the cysteine-carbazole-sulfuric acid method, which involves measuring the absorbance at 540 nm.

-

Calculate the specific activity of the enzyme (U/mg), where one unit (U) is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the specified conditions.[22]

Microbial Growth Curve Analysis

This protocol describes how to determine the specific growth rate of a microorganism on different carbon sources.[23][24][25][26]

Objective: To compare the growth kinetics of a microbial strain on L-arabinose and a control sugar (e.g., glucose).

Materials:

-

Microbial strain of interest

-

Minimal medium (e.g., M9 minimal medium)

-

Sterile solutions of L-arabinose and D-glucose (e.g., 20% w/v)

-

Spectrophotometer or microplate reader

-

Sterile culture tubes or microplates

-

Incubator shaker

Procedure:

-

Prepare a starter culture of the microbial strain in a rich medium (e.g., LB broth) and grow overnight.

-

Inoculate fresh minimal medium containing either L-arabinose or D-glucose as the sole carbon source (e.g., to a final concentration of 0.2%) with the overnight culture to a low initial optical density (OD600) of ~0.05.

-

Incubate the cultures at the optimal growth temperature with shaking.

-

Measure the OD600 at regular intervals (e.g., every hour) for 24-48 hours.

-

Plot the natural logarithm of the OD600 versus time.

-

The specific growth rate (µ) is the slope of the linear portion of the curve during the exponential growth phase.

Quantitative Real-Time PCR (RT-qPCR) for araBAD Gene Expression

This protocol provides a method for quantifying the expression of the araBAD genes in response to L-arabinose induction.[5][27][28][29]

Objective: To measure the relative transcript levels of the araA, araB, and araD genes.

Materials:

-

Bacterial cells grown in the presence and absence of L-arabinose

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and corresponding buffer/reagents

-

qPCR instrument and SYBR Green master mix

-

Gene-specific primers for araA, araB, araD, and a reference gene (e.g., rpoA)

Example Primer Sequences for E. coli:

-

araA-F: 5'-GCTATTGCCGCCAGTTTTAC-3'

-

araA-R: 5'-CCGTTGATTTGCTGGATGTA-3'

-

araB-F: 5'-ATGGATTGGTTTGGTGGTGT-3'

-

araB-R: 5'-TTAACGCCAGACGAAACAGA-3'

-

araD-F: 5'-GTCGTCGTTTTGGTGGAGAT-3'

-

araD-R: 5'-CAGCGTAAACCGTTGTCATT-3'

-

rpoA-F: 5'-GATGTTGGTGTTGGTGGTGT-3'

-

rpoA-R: 5'-TTGACGCTGATTTTGATGAG-3'

Procedure:

-

RNA Extraction: Extract total RNA from bacterial cells grown under inducing (with L-arabinose) and non-inducing (without L-arabinose) conditions. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random hexamer or gene-specific reverse primers.

-

qPCR: Perform qPCR using the synthesized cDNA as a template, SYBR Green master mix, and gene-specific primers for the target (araA, araB, araD) and reference (rpoA) genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression to the reference gene and comparing the induced condition to the non-induced condition.

Conclusion

The metabolism of this compound in microorganisms represents a fascinating and complex interplay of enzymatic catalysis and genetic regulation. A thorough understanding of these pathways is not only fundamental to microbial physiology but also holds immense potential for biotechnological applications. By leveraging the knowledge of these metabolic networks, researchers can engineer more efficient microbial cell factories for the production of biofuels and value-added chemicals from renewable lignocellulosic biomass. Furthermore, the unique enzymes and regulatory mechanisms involved in arabinose metabolism present novel targets for the development of next-generation antimicrobial therapies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the full potential of microbial arabinose metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 3. L-arabinose operon - Wikipedia [en.wikipedia.org]

- 4. Arabinose Operon | PDF [slideshare.net]

- 5. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]

- 6. A review on selective l-fucose/d-arabinose isomerases for biocatalytic production of l-fuculose/d-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Timing and Dynamics of Single Cell Gene Expression in the Arabinose Utilization System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical characterization of recombinant L-fucose isomerase from Caldanaerobius polysaccharolyticus for L-fuculose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. L-Arabinose Alters the E. coli Transcriptome to Favor Biofilm Growth and Enhances Survival During Fluoroquinolone Stress | MDPI [mdpi.com]

- 20. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 22. L-arabinose isomerase ; AraA | Chemily Glycoscience [chemilyglycoscience.com]

- 23. microbenotes.com [microbenotes.com]

- 24. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. ocw.ehu.eus [ocw.ehu.eus]

- 27. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 28. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]

- 29. bitesizebio.com [bitesizebio.com]

Unraveling the Crystalline Landscape of DL-Arabinose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of DL-arabinose, a racemic mixture of the D- and L-enantiomers of the pentose sugar arabinose. While polymorphism has not been observed for arabinose, this document details the crystallographic properties of the stable racemic compound and its constituent enantiomers, offering valuable insights for its application in pharmaceuticals as an excipient or co-crystallization agent.

Crystallization and Crystal Habit

This compound crystallizes as a stable racemic compound.[1][2][3] Single crystals of this compound, as well as its pure enantiomers, have been successfully grown via slow evaporation from a 50:50 w/w ethanol/water solvent.[1][2] A notable difference in morphology is observed between the racemic and enantiomeric forms. While the pure enantiomers (D- and L-arabinose) tend to form elongated, rod-shaped crystals, the racemic this compound typically forms block-shaped crystals.[1][2]

Crystal Structure Analysis

X-ray diffraction studies have been instrumental in elucidating the crystal structures of D-arabinose, L-arabinose, and this compound. The crystallographic data reveals distinct differences between the enantiomeric and racemic forms.

Key Findings:

-

Racemic this compound: Crystallizes in a relatively compact monoclinic structure with a P2₁/c space group.[1][2][4] The unit cell contains four molecules: two pairs of each enantiomer (β-D-arabinose and β-L-arabinose), with each pair situated around an inversion center.[1][2][4] This arrangement leads to a higher density compared to the pure enantiomer crystals.[1][2]

-

Enantiopure Arabinose: The pure enantiomers, such as L-arabinose, crystallize in an orthorhombic unit cell with a P2₁2₁2₁ space group, containing four molecules of the β-anomer.[1] The molecules are interconnected through a network of hydrogen bonds.[1]

The table below summarizes the key crystallographic data for D-arabinose, L-arabinose, and this compound.

| Property | D-Arabinose | L-Arabinose | This compound (Racemic) |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁/c |

| a (Å) | 9.74 | 9.74 | 5.86 |

| b (Å) | 19.49 | 19.49 | 13.25 |

| c (Å) | 5.86 | 5.86 | 7.89 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 101.5 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1111.4 | 1111.4 | 598.8 |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 1.660 | 1.660 | 1.674 |

| Anomeric Form | β-anomer | β-anomer | β-anomer |

Table 1: Key Crystallographic Data for Arabinose Solid Forms.[1][2]

Polymorphism Screening

To date, no polymorphs or solvated structures of arabinose have been reported in the literature.[1][2] The racemic compound of this compound has been identified as the most stable solid form, readily transforming from its constituent enantiomers when in solution.[1][2][3]

Experimental Protocols

A systematic workflow is employed for the comprehensive characterization of the solid-state properties of arabinose.

Single Crystal Growth

Single crystals of D-, L-, and this compound were grown by slow evaporation from a 50:50 w/w ethanol/water solvent.[1][2]

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction data is collected to determine the unit cell parameters and crystal structure. Powder X-ray diffraction (PXRD) is used to identify the crystalline phases and to confirm the bulk material's structure. The PXRD pattern for racemic this compound shows characteristic peaks at 14°, 15°, and 20° (2θ), which are distinct from the key peaks of the D- and L-enantiomers at 13°, 21°, and 22° (2θ).[1][2]

Thermal Analysis

Differential Scanning Calorimetry (DSC) is employed to determine the melting behavior and thermal stability of the different solid forms.[1][2][3] The racemic this compound exhibits a higher melting point and heat of fusion compared to the pure enantiomers, indicating its greater thermodynamic stability.[2]

| Sample | Melting Point (°C) | ΔH_fus (J/g) |

| D-Arabinose | 163.4 ± 1.1 | 216.3 ± 1.9 |

| L-Arabinose | 164.1 ± 0.3 | 220.1 ± 1.0 |

| This compound | 167.5 ± 0.1 | 239.1 ± 1.1 |

Table 2: Thermal Properties of Arabinose Solid Forms.[2]

Solubility Measurements

Solubility is determined using a thermogravimetric method in various solvent mixtures at different temperatures.[1][2][3] These measurements are crucial for understanding the relative stability of the solid forms in solution. The lower solubility of this compound compared to its enantiomers further confirms its higher stability.[1]

Intermolecular Interactions

Hydrogen bonding plays a significant role in the crystal packing of arabinose. In the racemic this compound crystal lattice, there are four distinct types of hydrogen bonds: one between the ring oxygen and a hydroxyl group, and three between different hydroxyl groups.[4] These interactions contribute to the compact and stable structure of the racemic compound.

Conclusion

This compound consistently crystallizes as a stable racemic compound, with no evidence of polymorphism to date. Its distinct crystallographic and thermal properties compared to its pure enantiomers are well-documented. For researchers and professionals in drug development, a thorough understanding of the solid-state chemistry of this compound is essential for its effective utilization as an excipient, ensuring stability and predictability in pharmaceutical formulations. The provided experimental protocols serve as a robust framework for the characterization of this and other chiral molecules.

References

An In-depth Technical Guide to the Discovery and History of DL-Arabinose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of DL-Arabinose, the racemic mixture of the D- and L-enantiomers of the pentose sugar arabinose. While the individual enantiomers, particularly L-arabinose, are well-studied for their biological roles and applications, the racemic compound possesses unique crystallographic and physical characteristics. This document details the historical context of its identification, methods for its preparation and resolution, and a comparative analysis of its properties against its constituent enantiomers. Experimental protocols for key analytical techniques are provided, and relevant biological pathways are illustrated. This guide serves as a foundational resource for researchers in carbohydrate chemistry, crystallography, and drug development.

Introduction: The Emergence of a Racemic Sugar

The history of this compound is intrinsically linked to the foundational discoveries in stereochemistry. While L-arabinose is the more common form found in nature as a component of biopolymers like hemicellulose and pectin, the study of its racemic counterpart, this compound, has provided significant insights into the behavior of chiral molecules.[1] The concept of racemates was first elucidated by Louis Pasteur in his groundbreaking work on tartaric acid, where he demonstrated that a racemic mixture consists of equal amounts of dextrorotatory and levorotatory enantiomers.[2]

The specific first synthesis or isolation of this compound is not prominently documented in modern literature, suggesting it likely emerged from the systematic investigation of sugar chemistry in the late 19th and early 20th centuries. The work of Emil Fischer, who elucidated the structures of many monosaccharides, laid the groundwork for understanding and synthesizing various sugar isomers.[3] His development of methods like the Kiliani-Fischer synthesis, which lengthens the carbon chain of an aldose and creates a new stereocenter, inherently produces a mixture of epimeric sugars.[4][5] For instance, the synthesis starting from D-arabinose yields a mixture of D-glucose and D-mannose.[4] It is through such systematic synthetic and degradative approaches, like the Ruff degradation which shortens the sugar chain, that the relationships between different aldoses were established and likely led to the preparation of racemic mixtures.[6][7]

A significant milestone in the characterization of racemic arabinose was the 1947 publication by Fletcher and Hudson, which provided evidence that crystalline racemic arabinose exists in the β-D,L-arabinopyranose form.[8] This indicates that by the mid-20th century, this compound was a subject of specific chemical investigation.

Physicochemical Properties and Data

This compound crystallizes as a stable racemic compound, meaning that the crystal lattice is composed of an ordered arrangement of both D- and L-enantiomers.[9] This is in contrast to a conglomerate, which is a mechanical mixture of separate D- and L-enantiomer crystals.[9] The racemic nature of this compound gives it distinct physical properties compared to its individual enantiomers.

Crystallographic Data

Recent studies have provided detailed crystallographic data for this compound, confirming its structure as a racemic compound.[9]

| Property | D-Arabinose | L-Arabinose | This compound (Racemic Compound) |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁/c |

| **Unit Cell Density (g/cm³) ** | 1.636 | 1.636 | 1.674 |

| Key PXRD Peaks (2θ) | 13°, 21°, 22° | 13°, 21°, 22° | 14°, 15°, 20° |

Data sourced from a 2022 study on the crystallization behavior of arabinose diastereomers.[9]

Thermal and Solubility Data

The thermodynamic stability of the racemic compound is greater than that of the pure enantiomers, as evidenced by its higher melting point and heat of fusion.[9]

| Property | D-Arabinose | L-Arabinose | This compound (Racemic Compound) |

| Melting Point (Tm) (°C) | 162.4 ± 1.6 | 163.4 ± 0.3 | 170.5 ± 0.4 |

| Heat of Fusion (ΔHf) (kJ/mol) | 27.8 ± 1.3 | 28.9 ± 0.4 | 33.2 ± 0.3 |

| Solubility in 50:50 Ethanol/Water at 25°C ( g/100g solvent) | ~13 | ~13 | ~9 |

Data sourced from a 2022 study on the crystallization behavior of arabinose diastereomers.[9]

Experimental Protocols

Synthesis of this compound (Conceptual)

A more practical and common approach to obtaining this compound is by mixing equal molar quantities of separately synthesized or sourced D-arabinose and L-arabinose.

Preparation of Individual Arabinose Enantiomers

The Ruff degradation is a method for shortening the carbon chain of an aldose. D-arabinose can be prepared from D-glucose via its oxidation to D-gluconic acid, followed by oxidative decarboxylation.[7][10]

Protocol:

-

Oxidation of D-Glucose: D-glucose is oxidized to D-gluconic acid using a mild oxidizing agent such as bromine water.[10]

-

Formation of the Calcium Salt: The D-gluconic acid is then converted to its calcium salt, calcium gluconate.

-

Oxidative Decarboxylation: Calcium gluconate is treated with hydrogen peroxide and a ferric salt (e.g., ferric acetate or ferric gluconate) as a catalyst.[7] This reaction cleaves the carboxyl group as carbon dioxide and oxidizes the adjacent secondary alcohol to an aldehyde, yielding D-arabinose.[7]

-

Purification: The resulting D-arabinose can be purified by crystallization.

L-arabinose is naturally abundant and can be isolated from plant sources such as gum arabic.[1] For synthetic routes, methods analogous to those for D-arabinose, starting from L-glucose or other suitable L-sugars, can be employed.

Resolution of this compound

As this compound forms a stable racemic compound, classical resolution by preferential crystallization is not feasible. Resolution requires the formation of diastereomers with a chiral resolving agent.

Protocol (General Principle):

-

Diastereomer Formation: The racemic arabinose is reacted with a chiral acid or base to form a mixture of diastereomeric salts.

-

Separation: The resulting diastereomers will have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Hydrolysis: The separated diastereomers are then hydrolyzed to yield the pure D- and L-arabinose.

Crystallization of this compound Racemic Compound

Protocol:

-

Prepare a solution with equal molar amounts of D-arabinose and L-arabinose in a suitable solvent, such as a 50:50 (w/w) ethanol/water mixture.[9]

-

Allow for slow evaporation of the solvent at a controlled temperature.

-

Block-shaped crystals of the racemic this compound will form.[9]

Biological Significance and Signaling Pathways

The biological roles of arabinose are predominantly associated with its individual enantiomers. L-arabinose is a key component of the L-arabinose operon in bacteria like E. coli, where it acts as an inducer for the expression of genes involved in its catabolism.[11] D-arabinose metabolism has also been characterized in some bacteria.[12]

There is limited specific research on the biological effects of the racemic this compound mixture. Most biological systems are stereospecific, meaning they will preferentially interact with one enantiomer over the other. Therefore, it is likely that in a biological context, the effects of this compound would be primarily determined by the activity of the enantiomer that can be metabolized or recognized by cellular machinery.

L-Arabinose Catabolism in E. coli

The L-arabinose operon (araBAD) is a classic example of gene regulation. In the presence of L-arabinose, the AraC protein acts as an activator, promoting the transcription of genes encoding enzymes for L-arabinose metabolism. These enzymes convert L-arabinose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[11]

Caption: Catabolic pathway of L-arabinose in E. coli.

Experimental Workflow for Crystallization and Analysis

The characterization of this compound involves a systematic workflow from preparation to analysis.

Caption: Experimental workflow for the preparation and analysis of this compound crystals.

Conclusion

This compound stands as a noteworthy example of a racemic sugar with distinct crystallographic and thermodynamic properties compared to its individual enantiomers. Its history is rooted in the foundational era of stereochemistry, and its study continues to provide valuable data for the fields of crystal engineering and materials science. For drug development professionals, understanding the behavior of racemic mixtures and the stereospecificity of biological systems is crucial. While the direct biological application of this compound may be limited due to this stereospecificity, its study enhances our fundamental understanding of carbohydrate chemistry and the physical properties of chiral molecules. This guide provides a consolidated resource of the historical context, physicochemical data, and experimental methodologies related to this compound, serving as a valuable tool for further research and development.

References

- 1. 200. The synthesis of 3-methyl and 3 : 5-dimethyl 1-arabinose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Louis Pasteur - Wikipedia [en.wikipedia.org]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US3755294A - Process for the production of d-arabinose - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. L-Arabinose transport and catabolism in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Utilizing DL-Arabinose as a Carbon Source for Escherichia coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing the pentose sugar DL-arabinose as a carbon source for the growth and metabolic activities of Escherichia coli. While E. coli naturally possesses a metabolic pathway for L-arabinose, its ability to utilize D-arabinose is strain-dependent and often requires specific genetic backgrounds. This guide outlines the distinct metabolic pathways for both L- and D-arabinose, presents available quantitative data on growth kinetics, and offers detailed experimental protocols for researchers investigating arabinose metabolism, developing arabinose-inducible expression systems, or exploring novel biotechnological applications of this carbon source.

Introduction

Arabinose, a five-carbon sugar, exists as two enantiomers, L-arabinose and D-arabinose. L-arabinose is a common component of plant cell wall polysaccharides like hemicellulose and pectin.[1] Escherichia coli has a well-characterized and tightly regulated system for the catabolism of L-arabinose. In contrast, wild-type E. coli K-12 cannot utilize D-arabinose as a sole carbon source. However, mutants capable of metabolizing D-arabinose have been isolated and studied, revealing a link to the L-fucose metabolic pathway.[2] The racemic mixture, this compound, therefore presents a unique carbon source where only one enantiomer is readily metabolized by most lab strains. Understanding the metabolic intricacies of both isomers is crucial for applications ranging from microbial fermentation to the fine-tuned control of recombinant protein expression using the widely adopted arabinose-inducible promoter system.

Metabolic Pathways

The metabolism of L-arabinose and D-arabinose in E. coli proceeds through distinct enzymatic pathways.

L-Arabinose Metabolism

The catabolism of L-arabinose is a three-step process that converts it into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[1] This pathway is encoded by the araBAD operon.

-

Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase , the product of the araA gene.

-

Phosphorylation: L-ribulose is then phosphorylated to L-ribulose-5-phosphate by L-ribulokinase , encoded by the araB gene.

-

Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase , the product of the araD gene, converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.

Transport of L-arabinose into the cell is mediated by two transport systems: a low-affinity H+-symporter, AraE, and a high-affinity ABC transporter, AraFGH.[3]

The entire L-arabinose utilization system is under the control of the regulatory protein AraC. In the presence of L-arabinose, AraC acts as a transcriptional activator, inducing the expression of the ara operons.[4]

D-Arabinose Metabolism

Wild-type E. coli K-12 lacks a dedicated pathway for D-arabinose metabolism. However, in mutant strains that can utilize this sugar, the catabolic pathway is intricately linked to the L-fucose degradation pathway.[2][5] The enzymes of the L-fucose pathway exhibit relaxed substrate specificity and can act on D-arabinose and its derivatives.[2]

-

Isomerization: D-arabinose is converted to D-ribulose by L-fucose isomerase .

-

Phosphorylation: D-ribulose is subsequently phosphorylated to D-ribulose-1-phosphate by L-fuculokinase .

-

Aldol Cleavage: L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[2] DHAP enters glycolysis, while glycolaldehyde is further metabolized.

The expression of the L-fucose operon is induced by L-fucose, and in mutant strains, also by D-arabinose.[5]

Quantitative Growth Data

Quantitative data on the growth of E. coli using arabinose as a carbon source is crucial for optimizing experimental conditions. The following tables summarize available data. It is important to note that specific growth rates can vary depending on the E. coli strain, media composition, and culture conditions.

Table 1: Growth of E. coli on L-Arabinose

| E. coli Strain | Medium | L-Arabinose Concentration | Temperature (°C) | Specific Growth Rate (h⁻¹) | Doubling Time (h) | Reference |

| PHL628 | LB | 0.5% (w/w) | 37 | ~2.5 times control (LB only) | Not specified | [1] |

| C-3000 | Minimal M9 | Not specified (as sole carbon source) | 37 | 0.65 ± 0.02 | ~1.1 | [6] |

| O157:H7 (Sakai) | Minimal M9 + 0.2% Glycerol | 0.2% | 18 | Modest proliferation observed | Not specified | [2] |

Note: The study by Mlynek et al. (2025) observed an increased growth rate in a rich medium (LB), which already supports growth.[1] The data from Jain & Srivastava (2009) provides a specific growth rate in a minimal medium, which is more indicative of arabinose utilization as a sole carbon source.[6]

Table 2: Growth of E. coli on D-Arabinose

Data on the specific growth rate of E. coli on D-arabinose as a sole carbon source is limited, as wild-type strains do not typically metabolize it. Growth is generally observed in mutant strains selected for this capability.

Experimental Protocols

Protocol for Culturing E. coli in Minimal Medium with Arabinose as the Sole Carbon Source

This protocol describes how to grow E. coli in a defined minimal medium with either L-arabinose, D-arabinose, or this compound as the sole carbon source to determine growth kinetics.

Materials:

-

E. coli strain of interest

-

M9 minimal medium components (see recipe below)

-

Sterile L-arabinose, D-arabinose, and this compound stock solutions (e.g., 20% w/v, filter-sterilized)

-

Sterile culture tubes or flasks

-

Incubator shaker

-

Spectrophotometer

M9 Minimal Medium Recipe (1 L):

-

5X M9 salts: 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl in 1 L of distilled water. Autoclave.

-

To 790 mL of sterile distilled water, add:

-

200 mL of sterile 5X M9 salts

-

2 mL of sterile 1 M MgSO₄

-

100 µL of sterile 1 M CaCl₂

-

10 mL of sterile 20% (w/v) arabinose solution (final concentration 0.2%)

-

Procedure:

-

Inoculum Preparation: Inoculate a single colony of E. coli into 5 mL of M9 minimal medium supplemented with a non-repressing carbon source (e.g., 0.2% glycerol) or a low concentration of glucose (e.g., 0.05%). Grow overnight at 37°C with shaking. This step is to generate sufficient biomass for inoculation.

-

Cell Harvest and Washing: Pellet the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the cell pellet twice with sterile M9 salts solution (without a carbon source) to remove any residual carbon source from the inoculum culture.

-

Inoculation: Resuspend the washed cell pellet in a small volume of M9 salts solution. Inoculate the experimental cultures (M9 medium with the desired arabinose concentration) to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

-

Incubation: Incubate the cultures at 37°C with vigorous shaking (e.g., 200-250 rpm).

-

Growth Monitoring: At regular intervals (e.g., every hour), aseptically remove a sample from each culture and measure the OD₆₀₀ using a spectrophotometer.

-

Data Analysis: Plot the natural logarithm of the OD₆₀₀ values against time. The specific growth rate (µ) is the slope of the linear portion of this curve (exponential growth phase). The doubling time can be calculated as ln(2)/µ.

Protocol for Quantifying Arabinose Consumption

To determine the rate of arabinose consumption, the concentration of arabinose in the culture supernatant needs to be measured over time. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this.

Materials:

-

Culture samples from the growth kinetics experiment

-

Syringe filters (0.22 µm)

-

HPLC system with a refractive index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87H)

-

Arabinose standards of known concentrations

-

Mobile phase (e.g., dilute sulfuric acid)

Procedure:

-

Sample Preparation: At each time point when OD₆₀₀ is measured, collect an additional aliquot of the culture. Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 5 minutes).

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

HPLC Analysis:

-

Prepare a standard curve by running arabinose standards of known concentrations on the HPLC.

-

Inject the filtered supernatant samples into the HPLC system.

-

The column separates the sugars in the sample, and the RI detector quantifies the amount of arabinose based on the peak area.

-

-

Data Analysis:

-

Use the standard curve to determine the concentration of arabinose in each sample.

-

Plot the arabinose concentration over time.

-

The specific arabinose consumption rate (q_ara) can be calculated during the exponential growth phase using the formula: q_ara = (1/X) * (d[Ara]/dt) where X is the biomass concentration (which can be correlated with OD₆₀₀) and d[Ara]/dt is the rate of change of arabinose concentration.

-

Conclusion